molecular formula C16H19N3O2S B254272 N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

Cat. No. B254272
M. Wt: 317.4 g/mol
InChI Key: UQFMMPBHROTQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 targets the Bruton's tyrosine kinase (BTK) pathway, which is a critical signaling pathway involved in the development and progression of cancer.

Mechanism of Action

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide works by inhibiting the BTK pathway, which is a critical signaling pathway involved in the development and progression of cancer. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B cells. By inhibiting BTK, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been shown to modulate the immune response, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. In addition, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has a favorable pharmacokinetic profile, which may make it suitable for clinical development. However, one limitation of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide is that it may have off-target effects, which could lead to unwanted side effects.

Future Directions

There are several potential future directions for the development of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide. One area of interest is the exploration of combination therapies, as N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been shown to enhance the activity of other anti-cancer agents. In addition, further studies are needed to better understand the mechanism of action of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide and its potential off-target effects. Finally, clinical studies are needed to determine the safety and efficacy of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide in human patients.

Synthesis Methods

The synthesis of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide involves a multi-step process that begins with the condensation of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-oxo-1,6-dihydro-2-pyrimidinethiol to form the desired product.

Scientific Research Applications

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

Product Name

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H19N3O2S/c1-16(2,3)11-4-6-12(7-5-11)18-14(21)10-22-15-17-9-8-13(20)19-15/h4-9H,10H2,1-3H3,(H,18,21)(H,17,19,20)

InChI Key

UQFMMPBHROTQGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.